Sulindac sulfide is a pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. [] It is classified as a NSAID and is a potent inhibitor of cyclooxygenase (COX) enzymes, specifically the COX-1 and COX-2 isoforms. [, , , ] This inhibitory effect on COX enzymes is central to its role in scientific research, as it allows for the investigation of various cellular processes influenced by COX-mediated prostaglandin synthesis. [] Sulindac sulfide's ability to induce apoptosis in a variety of cell lines, including colon cancer cells, has made it a crucial tool in cancer research, enabling exploration of apoptotic pathways and the development of potential anti-cancer therapies. [, , , ]
Sulindac sulfide possesses a chiral center and exists as a racemic mixture of two enantiomers. [] Its molecular structure consists of a substituted indene ring system featuring a carboxylic acid group, a fluorine atom, a methylthio group, and a methylidene group. [] The sulfide moiety (-S-) plays a vital role in its interaction with COX enzymes and its subsequent inhibitory effect.
The primary mechanism of action of Sulindac sulfide involves the inhibition of COX enzymes, specifically COX-1 and COX-2. [, , , ] This inhibition prevents the conversion of arachidonic acid to prostaglandins, molecules involved in inflammation and pain. []
CAS No.: 433-68-1
CAS No.: 16851-21-1
CAS No.: 41383-84-0
CAS No.: 55387-45-6
CAS No.: 168974-05-8